molecular formula C17H34N2O6 B12664066 Einecs 301-857-6 CAS No. 94086-68-7

Einecs 301-857-6

Katalognummer: B12664066
CAS-Nummer: 94086-68-7
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: HEKPIWDFFDIPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azelaic acid, compound with piperazine-1,4-diethanol, involves the reaction of azelaic acid with piperazine-1,4-diethanol under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and is conducted at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent concentration, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Azelaic acid, compound with piperazine-1,4-diethanol, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Azelaic acid, compound with piperazine-1,4-diethanol, has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of azelaic acid, compound with piperazine-1,4-diethanol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation and promoting skin health .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azelaic acid, compound with piperazine-1,4-diethanol, is unique due to its combined properties derived from both azelaic acid and piperazine-1,4-diethanol. This combination enhances its effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

94086-68-7

Molekularformel

C17H34N2O6

Molekulargewicht

362.5 g/mol

IUPAC-Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C8H18N2O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h1-7H2,(H,10,11)(H,12,13);11-12H,1-8H2

InChI-Schlüssel

HEKPIWDFFDIPBX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)CCO.C(CCCC(=O)O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.